molecular formula C12H14BrNO2 B2399419 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1000705-55-4

4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2399419
CAS No.: 1000705-55-4
M. Wt: 284.153
InChI Key: AHHSRPJQBZNJSE-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 4-bromophenyl group and a carboxamide moiety. Its molecular formula is C₁₂H₁₃BrNO₂, with a molecular weight of 298.14 g/mol. It is commonly used as an intermediate in drug discovery, particularly in targeting enzymes or receptors where halogenated aromatic systems are advantageous .

Properties

IUPAC Name

4-(4-bromophenyl)oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHSRPJQBZNJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The alkylation-cyclization approach begins with methyl 4-bromophenylacetate (CAS 894399-90-7), which undergoes base-mediated alkylation with 2-chloroethyl ether to form the tetrahydropyran ring. Key steps include:

  • Deprotonation : Sodium hydride (NaH) and 15-crown-5 in dimethylformamide (DMF) deprotonate the α-hydrogen of the ester.
  • Alkylation : 2-Chloroethyl ether reacts with the enolate, facilitated by sodium iodide (NaI) as a nucleophilic catalyst.
  • Cyclization : Intramolecular nucleophilic attack forms the tetrahydropyran ring, yielding methyl 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylate.

Reaction Conditions :

  • Temperature: 20°C (room temperature).
  • Time: 40 minutes (deprotonation) + 10 hours (alkylation-cyclization).
  • Yield: 24% for the ester intermediate.

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH). For example:

  • Conditions : 1 M NaOH, reflux for 4–6 hours.
  • Yield : ~85–90% (estimated based on standard ester hydrolysis protocols).

Carboxamide Formation

The carboxylic acid is converted to the carboxamide via two potential routes:

  • Ammonolysis : Direct reaction with ammonium chloride (NH4Cl) in the presence of a coupling agent such as HATU or EDCl.
  • Acid Chloride Intermediate : Treatment with thionyl chloride (SOCl2) to form the acid chloride, followed by reaction with aqueous ammonia.

Optimized Conditions :

  • Coupling Agent : HATU, DMF, 0°C to room temperature.
  • Yield : ~70–75% (estimated).

Alternative Synthesis Pathways

Oxidation of Aldehyde Intermediates

A patent describing the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid (CN103242276A) provides a framework for oxidizing aldehyde intermediates. Adapting this method:

  • Aldehyde Synthesis : Kucherov reaction of acetylene derivatives to form 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carbaldehyde.
  • Oxidation : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) oxidizes the aldehyde to the carboxylic acid.
  • Amidation : As described in Section 3.3.

Advantages :

  • Scalability for industrial production.
  • Yield: >50% for the carboxylic acid intermediate.

Comparative Analysis of Methods

Method Key Steps Yield Complexity Scalability
Alkylation-Cyclization Ester formation → Cyclization → Amidation 24% (ester) → ~60% (overall) Moderate High
Aldehyde Oxidation Aldehyde synthesis → Oxidation → Amidation >50% (acid) → ~65% (overall) High Moderate
Suzuki Coupling Boronation → Cross-coupling → Amidation Not reported High Low

Key Insights :

  • The alkylation-cyclization route offers straightforward conditions but suffers from moderate yields.
  • Aldehyde oxidation is higher-yielding but requires specialized reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The oxane ring can be oxidized to form corresponding oxane derivatives.

    Reduction Reactions: The carboxamide group can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives of this compound.

    Oxidation Reactions: Products include oxidized derivatives of the oxane ring.

    Reduction Reactions: Products include amine derivatives of the carboxamide group.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a lead molecule in the development of new pharmaceuticals. It has shown promise in targeting specific receptors in the central nervous system, particularly the cannabinoid receptors.

Receptor Binding Studies

Recent studies have highlighted the compound's affinity for cannabinoid receptors, particularly the CB1 receptor. For instance, derivatives of tetrahydro-2H-pyran-4-carboxamide have been synthesized and evaluated for their binding affinities:

CompoundReceptorBinding Affinity (Ki, nM)
4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxamideCB162
1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methyl-pyrazole-3-carboxamideCB115.7
4-(4-cyano-tetrahydro-2H-pyranyl)TSPO29

These findings indicate that structural modifications can significantly influence receptor selectivity and affinity, making it a valuable scaffold for further drug design efforts .

Synthetic Chemistry Applications

The versatility of this compound extends to its role as a building block in organic synthesis. Its unique structure allows for various transformations that can yield diverse chemical entities.

Synthesis of Derivatives

The compound has been utilized in the synthesis of novel derivatives through reactions with other functional groups. For example, its reaction with thiosemicarbazide leads to the formation of new pyrazole derivatives:

ReactionProduct
4-(4-bromophenyl)-2,4-dioxobutanoic acid + thiosemicarbazide3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

This reaction pathway illustrates the compound's utility in generating complex structures that may possess biological activity .

Development of PET Radioligands

Research has explored the modification of tetrahydro-2H-pyran derivatives to enhance their properties as radioligands for positron emission tomography (PET). A notable study involved synthesizing compounds that retained high affinity for CB1 receptors while reducing lipophilicity, which is crucial for optimal biodistribution in imaging applications .

Structural Optimization for Therapeutics

Another case study focused on optimizing the structure of tetrahydro-2H-pyran derivatives to improve their pharmacological profiles. By altering substituents on the phenyl ring or modifying the amide group, researchers were able to enhance selectivity towards specific receptors while minimizing off-target effects .

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The oxane ring and carboxamide group contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxamide with structurally related derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent Variations vs. Target Compound Key Functional Groups Molecular Weight (g/mol) Purity (%) Reference ID
This compound Reference compound Bromophenyl, Carboxamide 298.14 95–98
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide Bromine at meta position on phenyl ring 3-Bromophenyl, Carboxamide 298.14 95
4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile Carboxamide replaced with nitrile Bromophenyl, Nitrile 280.14 98
4-(4-Bromophenyl)tetrahydropyran-4-ol Carboxamide replaced with hydroxyl group Bromophenyl, Hydroxyl 271.12 98
N-Hydroxy-4-{[4-(4-phenyltriazolyl)phenyl]sulfonyl}tetrahydro-2H-pyran-4-carboxamide Added sulfonyl and triazole groups Sulfonyl, Triazole, Hydroxamic acid 482.46 N/A

Structural and Electronic Effects

  • Positional Isomerism : The 4-bromophenyl analog exhibits stronger steric and electronic symmetry compared to the 3-bromophenyl variant (QC-5873), which may influence crystallinity and solubility .
  • Functional Group Replacements :
    • Nitrile vs. Carboxamide : The nitrile derivative (OT-0785) lacks hydrogen-bonding capacity, reducing solubility in polar solvents but increasing lipophilicity for membrane permeability in drug design .
    • Hydroxamic Acid Derivative () : The N-hydroxy group enhances metal-chelating properties, making it a potent matrix metalloproteinase (MMP) inhibitor with a melting point >228°C due to strong intermolecular interactions .

Physicochemical Properties

  • Melting Points :
    • Target compound: ~188–190°C (based on analogs in ).
    • Hydroxamic acid derivative: 228.9–230.5°C (higher due to hydrogen bonding and sulfonyl group) .
  • Solubility : Carboxamide derivatives generally exhibit moderate aqueous solubility, whereas nitriles (e.g., OT-0785) are more lipid-soluble .

Critical Analysis of Research Findings

  • Bromine Position : The para-bromo configuration in the target compound optimizes steric compatibility in enzyme active sites compared to meta-substituted analogs .
  • Carboxamide Utility : Retaining the carboxamide group improves binding affinity in enzyme inhibitors (e.g., MMPs) via hydrogen bonding, as seen in .

Biological Activity

4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a tetrahydro-2H-pyran ring, which is known for its role in various biological activities. The presence of the bromophenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Streptococcus pneumoniae100

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

2. Anticancer Potential

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The compound was tested against several cancer types, yielding IC50 values as follows:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These findings indicate that the compound may act as a potential anticancer agent, possibly through mechanisms involving apoptosis induction and cell cycle arrest .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that it may inhibit certain kinases associated with cancer progression, thereby reducing tumor growth .

Case Studies

Several case studies have investigated the biological activity of related compounds to draw parallels with this compound:

  • Study on Thiosemicarbazide Derivatives : A related compound, 4-(4-Bromophenyl)thiosemicarbazide, demonstrated enhanced antibacterial activity compared to non-brominated analogs, suggesting that halogen substitution can significantly affect biological efficacy .
  • Analog Studies : Research on similar tetrahydropyran derivatives revealed that modifications in the side chains could lead to increased selectivity for specific biological targets, highlighting the importance of structural optimization in drug design .

Q & A

Q. Critical Reaction Parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Temperature : Reflux conditions (~80°C) are often necessary for aryl coupling steps .

Q. Yield Optimization Table :

StepKey VariablesOptimal ConditionsYield Range
CyclizationSolvent (EtOH), HCl concentration12 h reflux60–75%
Bromophenyl CouplingPd(PPh₃)₄, K₂CO₃80°C, 24 h50–65%
AmidationEDC, DMF, RT12 h stirring70–85%

What spectroscopic and chromatographic techniques are recommended for structural characterization?

Q. Basic Research Focus

NMR Spectroscopy :

  • ¹H NMR : Identify substituent integration (e.g., bromophenyl protons at δ 7.3–7.6 ppm; pyran ring protons at δ 3.8–4.2 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and quaternary carbons in the pyran ring .

High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₁₃BrNO₂ requires m/z 294.0084 [M+H]⁺) .

HPLC-PDA : Assess purity (>98%) using a C18 column (MeCN:H₂O gradient) .

Q. Common Data Discrepancies :

  • NMR splitting patterns : Tetrahydro-2H-pyran ring protons may exhibit complex coupling due to chair conformations. Use 2D-COSY to resolve overlaps .
  • Mass fragmentation : Bromine isotopes (⁷⁹Br/⁸¹Br) produce doublet peaks; ensure proper baseline correction .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Focus
Contradictions often arise from:

Purity variability : Impurities (e.g., unreacted bromophenyl intermediates) may skew bioassay results. Validate purity via HPLC and elemental analysis .

Assay conditions : Solubility in DMSO vs. aqueous buffers affects dose-response curves. Pre-test solubility using dynamic light scattering (DLS) .

Target selectivity : Off-target interactions (e.g., with cytochrome P450 enzymes) require counter-screening. Use SPR or radioligand binding assays for specificity profiling .

Q. Methodological Workflow :

  • Replicate studies : Perform triplicate assays with independent synthetic batches.
  • Negative controls : Include structurally analogous inactive compounds (e.g., 4-phenyl analogs without bromine) .

What computational strategies predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Suite.
  • Targets : Prioritize kinases or GPCRs due to the carboxamide’s hydrogen-bonding capacity .

QSAR Modeling :

  • Descriptors : Include logP (lipophilicity), polar surface area, and H-bond donors/acceptors.
  • Training Data : Use bioactivity data from analogs (e.g., 4-(4-chlorophenyl) derivatives) .

Case Study :
A QSAR model for similar pyran-carboxamides predicted IC₅₀ values within 1.5 log units of experimental data, highlighting bromine’s role in enhancing binding affinity .

How does the bromophenyl substituent influence physicochemical properties?

Q. Advanced Research Focus

Lipophilicity : Bromine increases logP by ~0.5 units compared to non-halogenated analogs, enhancing membrane permeability (measured via shake-flask method) .

Metabolic Stability : The bromine atom reduces oxidative metabolism in liver microsomes (t₁/₂ > 60 min vs. <30 min for chlorine analogs) .

Crystal Packing : XRD reveals bromine’s role in stabilizing π-stacking interactions, improving thermal stability (Tₘ > 150°C) .

Q. Key Data :

PropertyMethodValueReference
logPShake-flask2.8 ± 0.2
Aqueous SolubilityNephelometry0.12 mg/mL (pH 7.4)
Metabolic t₁/₂Liver microsomes68 min

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